2-(3-Aminopropyl)-5-methylphenol hydrochloride
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Overview
Description
2-(3-Aminopropyl)-5-methylphenol hydrochloride is a chemical compound with a molecular formula of C10H16ClNO. It is a derivative of phenol, featuring an aminopropyl group and a methyl group attached to the phenol ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-5-methylphenol hydrochloride typically involves the reaction of 5-methyl-2-nitrophenol with 3-aminopropylamine. The nitro group is reduced to an amino group, and the resulting compound is then converted to its hydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropyl)-5-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Aminopropyl)-5-methylphenol hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)-5-methylphenol hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface modification and as a coupling agent.
N-(3-Aminopropyl)methacrylamide hydrochloride: Utilized in polymer synthesis and drug delivery systems.
Uniqueness
2-(3-Aminopropyl)-5-methylphenol hydrochloride is unique due to its specific structure, which combines the properties of phenol and aminopropyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse scientific applications .
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-(3-aminopropyl)-5-methylphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-4-5-9(3-2-6-11)10(12)7-8;/h4-5,7,12H,2-3,6,11H2,1H3;1H |
InChI Key |
WSVMFLBIQBZGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCN)O.Cl |
Origin of Product |
United States |
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